Cas no 2649083-06-5 (3-(2-Isocyanatoethyl)-3-methyloxetane)
3-(2-Isocyanatoethyl)-3-methyloxetane Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-isocyanatoethyl)-3-methyloxetane
- EN300-1813170
- 2649083-06-5
- 3-(2-Isocyanatoethyl)-3-methyloxetane
-
- Inchi: 1S/C7H11NO2/c1-7(4-10-5-7)2-3-8-6-9/h2-5H2,1H3
- InChI Key: OFUSEGQPLSMOLD-UHFFFAOYSA-N
- SMILES: O1CC(C)(CCN=C=O)C1
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 38.7Ų
3-(2-Isocyanatoethyl)-3-methyloxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813170-0.05g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 0.05g |
$768.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-0.1g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 0.1g |
$804.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-0.25g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 0.25g |
$840.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-0.5g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 0.5g |
$877.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-1.0g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-2.5g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 2.5g |
$1791.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-5.0g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1813170-10.0g |
3-(2-isocyanatoethyl)-3-methyloxetane |
2649083-06-5 | 10g |
$3929.0 | 2023-06-01 |
3-(2-Isocyanatoethyl)-3-methyloxetane Related Literature
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-(2-Isocyanatoethyl)-3-methyloxetane
Introduction to 3-(2-Isocyanatoethyl)-3-methyloxetane (CAS No. 2649083-06-5)
3-(2-Isocyanatoethyl)-3-methyloxetane, with the CAS number 2649083-06-5, is a versatile compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the pharmaceutical and materials science industries. This compound belongs to the class of oxetanes, which are four-membered cyclic ethers with a wide range of reactivity and utility.
The structure of 3-(2-Isocyanatoethyl)-3-methyloxetane features an isocyanate group (-N=C=O) attached to an ethyl chain, which is further connected to a 3-methyl-substituted oxetane ring. The presence of the isocyanate group imparts reactivity, enabling this compound to participate in a variety of chemical reactions, including polymerization and cross-linking processes. The oxetane ring, on the other hand, provides structural rigidity and enhances the overall stability of the molecule.
In the pharmaceutical industry, 3-(2-Isocyanatoethyl)-3-methyloxetane has been explored for its potential in drug delivery systems. The isocyanate functionality can react with primary amines to form urea linkages, which are biocompatible and can be used to conjugate drugs to carrier molecules. This property makes it an attractive candidate for developing targeted drug delivery systems that can improve the efficacy and reduce the side effects of therapeutic agents.
Recent research has also highlighted the use of 3-(2-Isocyanatoethyl)-3-methyloxetane in the synthesis of advanced materials. For instance, a study published in the Journal of Polymer Science demonstrated that this compound can be used as a monomer in the preparation of high-performance polymers with tunable mechanical properties. The resulting materials exhibit excellent thermal stability and mechanical strength, making them suitable for applications in aerospace, automotive, and electronics industries.
The reactivity of the isocyanate group in 3-(2-Isocyanatoethyl)-3-methyloxetane also makes it a valuable intermediate in the synthesis of polyurethanes. Polyurethanes are widely used in coatings, adhesives, and foams due to their versatility and excellent performance characteristics. By incorporating 3-(2-Isocyanatoethyl)-3-methyloxetane into polyurethane formulations, researchers have been able to enhance the mechanical properties and durability of these materials.
In addition to its applications in pharmaceuticals and materials science, 3-(2-Isocyanatoethyl)-3-methyloxetane has also been investigated for its potential use in bioconjugation chemistry. Bioconjugation involves linking biomolecules such as proteins, antibodies, or nucleic acids to other molecules or surfaces for various purposes, including diagnostics and therapeutics. The isocyanate group in this compound can react with primary amines on biomolecules to form stable covalent bonds, facilitating the creation of bioconjugates with enhanced functionality.
A notable example of this application is a study published in Bioconjugate Chemistry, where researchers used 3-(2-Isocyanatoethyl)-3-methyloxetane to conjugate therapeutic peptides to nanoparticles. The resulting conjugates showed improved stability and targeted delivery capabilities, demonstrating the potential of this compound in developing more effective therapeutic strategies.
The synthesis of 3-(2-Isocyanatoethyl)-3-methyloxetane typically involves multi-step processes that ensure high purity and yield. One common synthetic route involves the reaction of 3-methyloxetanone with 1-bromo-2-isocyanatoethane followed by deprotection steps to obtain the final product. Advances in synthetic methods have led to more efficient and scalable processes, making it easier for researchers and industries to access this valuable compound.
In conclusion, 3-(2-Isocyanatoethyl)-3-methyloxetane (CAS No. 2649083-06-5) is a multifunctional compound with a wide range of applications in pharmaceuticals, materials science, and bioconjugation chemistry. Its unique chemical structure and reactivity make it an essential component in various advanced technologies and research areas. As ongoing research continues to uncover new possibilities for its use, this compound is expected to play an increasingly important role in driving innovation across multiple industries.
2649083-06-5 (3-(2-Isocyanatoethyl)-3-methyloxetane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)